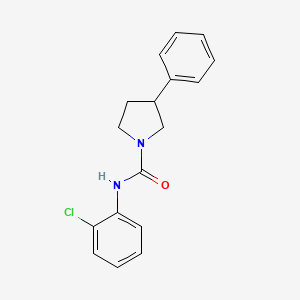
N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes studying its reactivity, stability, and the mechanisms of its reactions .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, optical activity, etc. Computational methods can also be used to predict some of these properties .Wissenschaftliche Forschungsanwendungen
1. Potential as Anti-HIV Agent
Compounds related to N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide have been investigated for their potential as anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. For example, derivatives such as 1-(2-chlorobenzoyl)-2-phenylpyrrolidine-2-carboxamide have been studied for their structural properties in the context of inhibiting HIV-1 (Tamazyan et al., 2002).
2. Antibacterial Applications
Research has been conducted on derivatives of this compound for their antibacterial properties. Compounds with a similar structure have shown moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli (Desai et al., 2008).
3. Insecticidal and Acaricidal Activities
Derivatives of this compound have been synthesized and evaluated for their potential as insecticides and acaricides. Studies indicate that some derivatives exhibit moderate larvicidal activity against pests like the oriental armyworm and also show acaricidal activity (Yongqiang Li et al., 2012).
4. Anti-Inflammatory and Antioxidant Activities
Compounds structurally related to this compound have been synthesized and screened for their anti-inflammatory and antioxidant activities. These derivatives showed promising results comparable to standard drugs like ibuprofen and ascorbic acid (K. P. Kumar et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-8-4-5-9-16(15)19-17(21)20-11-10-14(12-20)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIKKEOQPQAHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
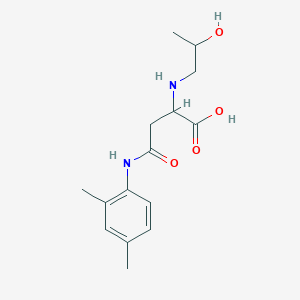
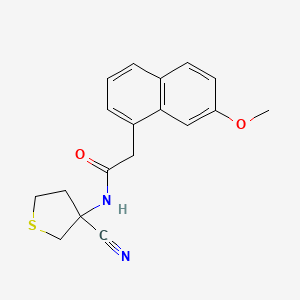
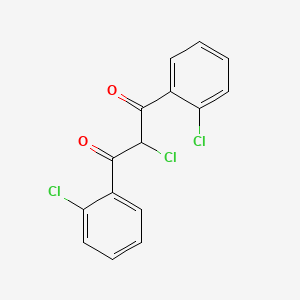
![N-(4-fluorobenzyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2477328.png)
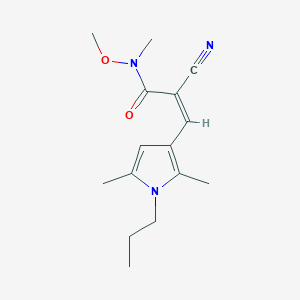
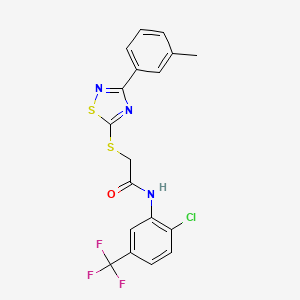

![Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477339.png)
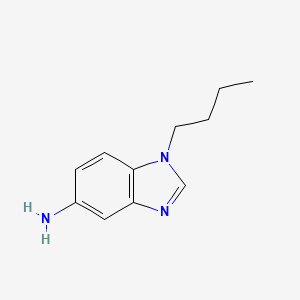

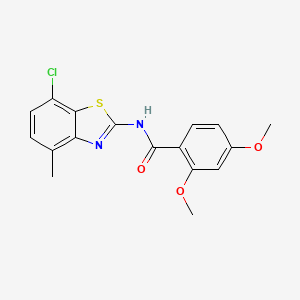
![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2477347.png)
